2,6-difluoro-N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]benzamide
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Overview
Description
2,6-difluoro-N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]benzamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making indole derivatives valuable for treatment development .
Mode of Action
One study suggests that a similar compound induced cell apoptosis in a dose-dependent manner, arrested the cells in the g2/m phase, and inhibited polymerization of tubulin . This suggests that 2,6-difluoro-N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]benzamide might interact with its targets in a similar way, leading to changes in cell cycle progression and protein polymerization .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially affect a wide range of biochemical pathways.
Result of Action
As mentioned earlier, a similar compound was found to induce cell apoptosis, arrest cells in the G2/M phase, and inhibit tubulin polymerization . If this compound acts in a similar manner, its molecular and cellular effects could include cell death, cell cycle arrest, and inhibition of protein polymerization .
Biochemical Analysis
Biochemical Properties
The indole moiety in 2,6-difluoro-N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]benzamide plays a significant role in cell biology . Indole derivatives have been found to interact with multiple receptors, which can be useful in developing new therapeutic agents
Cellular Effects
Indole derivatives, including this compound, have been shown to exert various effects on cells . These compounds can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is hypothesized that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Preliminary studies suggest that this compound may have a high quantum yield , indicating potential stability over time.
Metabolic Pathways
Given the presence of the indole moiety, it is possible that this compound may be involved in tryptophan metabolism
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-difluoro-N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]benzamide typically involves multiple steps. One common method involves the Fischer indole synthesis, where an optically active cyclohexanone and phenylhydrazine hydrochloride are reacted using methanesulfonic acid under reflux conditions in methanol . This reaction yields the corresponding tricyclic indole, which can then be further modified to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Fischer indole synthesis and subsequent steps to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,6-difluoro-N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to the presence of electron-donating groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2,6-difluoro-N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Potential use in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
1-methyl-1H-indole-3-carboxaldehyde: A synthetic intermediate used in the synthesis of various indole derivatives.
2,6-difluoro-N-(2-hydroxyethyl)benzamide: A structurally similar compound with different biological activities.
Uniqueness
2,6-difluoro-N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]benzamide is unique due to the presence of both fluorine atoms and the indole moiety, which confer distinct chemical and biological properties. Its ability to inhibit tubulin polymerization and induce apoptosis sets it apart from other indole derivatives .
Properties
IUPAC Name |
2,6-difluoro-N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N2O2/c1-22-10-12(11-5-2-3-8-15(11)22)16(23)9-21-18(24)17-13(19)6-4-7-14(17)20/h2-8,10,16,23H,9H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMYZBULVHJWFOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(CNC(=O)C3=C(C=CC=C3F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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